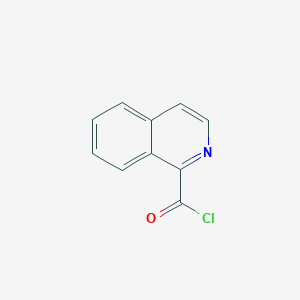

Isoquinoline-1-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDICPUOGGCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline 1 Carbonyl Chloride

Direct Chlorination of Isoquinoline-1-carboxylic Acid

The most common and straightforward approach to obtaining isoquinoline-1-carbonyl chloride is the direct conversion of isoquinoline-1-carboxylic acid using a suitable chlorinating agent. This method is favored for its efficiency and the ready availability of the starting material.

Utilizing Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides, and its application in the synthesis of this compound is well-established. thieme-connect.decommonorganicchemistry.com The reaction typically involves treating isoquinoline-1-carboxylic acid with an excess of thionyl chloride, often at reflux temperatures. commonorganicchemistry.comsci-hub.ru The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final acyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which helps to drive the reaction to completion. libretexts.org

A typical procedure involves refluxing 8-methylisoquinoline-1-carboxylic acid with thionyl chloride at 60°C to produce 8-methylthis compound in high yield (98%). thieme-connect.de This demonstrates the effectiveness of thionyl chloride for this transformation.

Table 1: Synthesis of this compound using Thionyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 8-Methylisoquinoline-1-carboxylic acid | Thionyl chloride | 60°C | 8-Methylthis compound | 98% | thieme-connect.de |

| Carboxylic acid | Thionyl chloride | Reflux | Acid chloride | N/A | commonorganicchemistry.com |

Application of Oxalyl Chloride for Selective Chlorination

Oxalyl chloride ((COCl)₂) is another effective and often preferred reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.comgoogle.comresearchgate.net It is known for its milder reaction conditions and the production of only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies purification. wikipedia.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com

The use of oxalyl chloride for the activation of quinoline-8-carboxylic acid has been reported to yield the corresponding acyl chloride with nearly 100% conversion in the presence of a pyridine (B92270) catalyst. researchgate.netresearchgate.net While this example pertains to a quinoline (B57606) derivative, the methodology is directly applicable to the synthesis of this compound.

Table 2: Synthesis of Acyl Chlorides using Oxalyl Chloride

| Starting Material | Reagent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Carboxylic acid | Oxalyl chloride | DMF (catalytic) | DCM | Room Temperature | Acid chloride | N/A | commonorganicchemistry.com |

| Quinoline-8-carboxylic acid | Oxalyl chloride | Pyridine | N/A | N/A | Quinoline-8-carbonyl chloride | ~100% | researchgate.netresearchgate.net |

Evaluation of Alternative Chlorocarbonylating Agents

While thionyl chloride and oxalyl chloride are the most common reagents, other chlorinating agents can also be employed for the synthesis of acyl chlorides. These include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). researchgate.net These reagents are also effective but may require more stringent reaction conditions or lead to the formation of byproducts that are more difficult to remove. For instance, the Bischler-Napieralski synthesis of isoquinolines often utilizes acid chlorides or anhydrides, which can be prepared using reagents like phosphorus pentachloride. pharmaguideline.comiust.ac.ir

Indirect Synthetic Routes to the Isoquinoline-1-carbonyl Moiety

In some cases, the this compound moiety is not synthesized directly from the corresponding carboxylic acid but is instead formed as part of a more complex synthetic sequence.

Pathways from Isoquinoline (B145761) Analogues with Corresponding Carbonyl Precursors

The synthesis of the isoquinoline ring system itself can be achieved through various named reactions, such as the Pomeranz-Fritsch, Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler syntheses. quimicaorganica.orgquimicaorganica.org These methods often start with precursors that can be subsequently modified to introduce the carbonyl chloride functionality at the C-1 position. For example, the Bischler-Napieralski synthesis involves the cyclization of an acylated β-phenylethylamine using a Lewis acid, which can lead to a 1-substituted-3,4-dihydroisoquinoline. pharmaguideline.com This substituent could potentially be a precursor to a carbonyl group.

Tandem Reactions Incorporating Carbonyl Chloride Formation

Tandem or cascade reactions offer an efficient way to construct complex molecules in a single pot. While specific examples of tandem reactions that directly yield this compound are not prevalent in the reviewed literature, the concept of incorporating its formation into a larger sequence is plausible. For instance, a reaction sequence could involve the formation of the isoquinoline ring followed by an in-situ chlorination of a pre-installed carboxylic acid or a related functional group. Research into tandem reactions for the synthesis of isoquinolones from 2-vinylbenzaldehydes and anilines has been reported, showcasing the potential for multi-step one-pot syntheses in this area. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction parameters is critical for maximizing the yield and ensuring the high purity of this compound. The reactivity of acyl chlorides necessitates careful control over the synthesis and workup conditions to prevent degradation and the formation of unwanted byproducts. Key factors that are manipulated to achieve this include the choice of solvent, precise temperature control throughout the reaction, and the methods used for isolation and purification.

Solvent Effects on Chlorination Efficiency

The solvent plays a pivotal role in the synthesis of acyl chlorides, influencing reaction rates and the solubility of reactants and intermediates. Chlorination reactions are often performed in inert aprotic solvents to avoid unwanted side reactions with the highly reactive acyl chloride product.

Research into chlorination reactions has shown that chlorinated solvents are commonly employed. acsgcipr.org Solvents such as dichloromethane (DCM), chloroform, and 1,2-dichloroethane (B1671644) (DCE) are typical choices. acsgcipr.orgnih.gov The selection is often based on the boiling point, which is relevant for controlling the reaction temperature, and its ability to dissolve the starting carboxylic acid. In some cases, other solvents like acetonitrile (B52724) may be used. acsgcipr.org The use of dimethylformamide (DMF) is also common, but typically in catalytic amounts, as it reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the Vilsmeier reagent, which is the active catalytic species. wikipedia.orgresearchgate.net The efficiency of the chlorination can vary significantly with the solvent system, as illustrated by the representative data for a generic decarboxylative chlorination in the table below.

Table 1: Effect of Solvent on a Representative Chlorination Reaction

| Solvent | Relative Yield (%) | Notes |

|---|---|---|

| 1,2-Dichloroethane (DCE) | 85 | Optimal result observed. |

| Dichloromethane (CH₂Cl₂) | 60 | Lower yield compared to DCE. |

| Chloroform (CHCl₃) | 55 | Lower yield observed. |

| Acetonitrile (MeCN) | Trace | Ineffective as primary solvent. |

Data is representative and based on findings from similar chlorination reactions to illustrate solvent effects. nih.gov

Temperature Control in Acyl Chloride Formation

Temperature is a critical parameter in the synthesis of this compound. The reaction of carboxylic acids with chlorinating agents like thionyl chloride or oxalyl chloride is often exothermic. google.com Consequently, the initial mixing of reactants is typically carried out at a reduced temperature (e.g., room temperature or below) to maintain control over the reaction rate and prevent potential runaway reactions. researchgate.netgoogle.com

Once the initial, more vigorous phase of the reaction has subsided, the mixture is often heated to ensure the reaction proceeds to completion. google.com This is commonly done by heating the reaction mixture to reflux, with the specific temperature being determined by the boiling point of the chosen solvent. For instance, a reaction in dichloromethane would reflux at a lower temperature than one in dichloroethane. The duration of heating can range from a few hours to several hours, depending on the reactivity of the specific carboxylic acid. researchgate.net Insufficient temperature or reaction time may lead to incomplete conversion, leaving unreacted starting material, while excessive temperatures could promote the formation of degradation products.

Table 2: General Temperature Profile for Acyl Chloride Synthesis

| Reaction Stage | Typical Temperature | Purpose |

|---|---|---|

| Initial Mixing | 0 °C to Room Temp. | Control initial exothermic reaction. google.com |

| Reaction Completion | 40 °C to Reflux | Drive the reaction to completion. researchgate.netgoogle.com |

Isolation and Purification Strategies for High-Purity Compounds

The isolation and purification of this compound are challenging due to the compound's high reactivity, particularly its sensitivity to hydrolysis by atmospheric moisture. researchgate.net Therefore, all procedures must be conducted under anhydrous conditions.

A primary step in purification is the removal of the excess chlorinating agent and the reaction solvent. For volatile reagents like thionyl chloride (b.p. 76 °C) and oxalyl chloride (b.p. 63-64 °C), as well as common solvents like dichloromethane (b.p. 40 °C), removal is typically achieved via distillation, often under reduced pressure. wikipedia.orgresearchgate.net This leaves the crude acyl chloride, which may still contain non-volatile impurities.

For further purification, fractional distillation under reduced pressure is the most common method for liquid acyl chlorides. libretexts.orgchemguide.co.uk This technique separates compounds based on differences in their boiling points and is effective for removing any remaining starting carboxylic acid or byproducts. For compounds that are solid at room temperature or have very high boiling points, crystallization from a non-reactive, anhydrous solvent is an alternative strategy. The purification of isoquinoline itself, for example, has been achieved through fractional crystallization. wikipedia.orggoogle.com This method involves dissolving the crude product in a suitable solvent and cooling the solution to induce the formation of high-purity crystals, which can then be separated by filtration.

Reactivity and Mechanistic Investigations of Isoquinoline 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of isoquinoline-1-carbonyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org The high reactivity of the acid chloride allows these reactions to proceed under mild conditions. libretexts.org

Formation of Isoquinoline-1-carboxamides

The synthesis of amides is a primary application of this compound. Isoquinoline-1-carboxamides are a class of compounds that have been investigated for their biological and pharmaceutical activities, including anti-inflammatory properties. researchgate.netnih.gov The reaction involves the acylation of an amine, a process known as amidation. numberanalytics.com

This compound readily reacts with both primary and secondary amines to yield the corresponding N-substituted isoquinoline-1-carboxamides. khanacademy.org The reaction mechanism follows the general nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride (HCl) that is formed as a byproduct. uomustansiriyah.edu.iq Alternatively, an inexpensive non-nucleophilic base, such as sodium hydroxide (B78521) or triethylamine, can be used to scavenge the HCl. uomustansiriyah.edu.iqmdpi.com

A wide array of primary and secondary amines can be used to generate a diverse library of isoquinoline-1-carboxamides. While direct examples with this compound are specific, analogous studies on palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) to produce the same amides demonstrate the variety of compatible amine structures. researchgate.netmdpi.com

| Amine Type | Example Nucleophile | Resulting Amide Product |

| Primary Aliphatic Amine | Propylamine | N-propylisoquinoline-1-carboxamide |

| Secondary Aliphatic Amine | Diethylamine | N,N-diethylisoquinoline-1-carboxamide |

| Primary Aromatic Amine | Aniline | N-phenylisoquinoline-1-carboxamide |

| Secondary Cyclic Amine | Morpholine | (Isoquinolin-1-yl)(morpholino)methanone |

| Chiral Amine | (S)-Alanine methyl ester | Methyl (S)-2-(isoquinoline-1-carboxamido)propanoate |

This table presents representative examples of amide formation reactions.

When this compound reacts with a chiral, non-racemic amine, such as an α-amino acid ester, stereochemistry becomes an important consideration. The carbonyl carbon of the acid chloride is prochiral, and the reaction itself does not create a new stereocenter at this position. The key point is the retention or inversion of the existing stereocenter in the amine nucleophile. Research on analogous systems, such as the amidation of N-protected α-amino acids activated with thionyl chloride, has shown that these reactions proceed with almost complete retention of the stereochemical integrity of the chiral substrate. rsc.org Therefore, the reaction of a chiral amine with this compound is expected to form the corresponding amide product while preserving the original stereochemistry of the amine.

Synthesis of Isoquinoline-1-carboxylates via Alcoholysis

The reaction of this compound with an alcohol, known as alcoholysis, produces an isoquinoline-1-carboxylate ester. This is another example of a nucleophilic acyl substitution reaction where the alcohol serves as the nucleophile. libretexts.org The reaction is generally carried out in the presence of a weak base, like pyridine (B92270), to neutralize the HCl byproduct. The conversion of isoquinoline-1-carboxylic acid to its methyl ester has been achieved by first reacting the acid with thionyl chloride to form the acid chloride in situ, followed by the addition of methanol. thieme-connect.de

| Alcohol | Base (optional) | Product |

| Methanol | Pyridine | Methyl isoquinoline-1-carboxylate |

| Ethanol | Pyridine | Ethyl isoquinoline-1-carboxylate |

| Isopropanol | Pyridine | Isopropyl isoquinoline-1-carboxylate |

This table illustrates the alcoholysis of this compound to form various esters.

Derivatization with Thiols and other Heteroatom Nucleophiles

The high reactivity of the acyl chloride group allows for derivatization with a range of other heteroatom nucleophiles.

Thiols: Reaction with thiols (thiolysis) yields thioesters. Thiols are potent nucleophiles and react readily with acyl chlorides. The derivatization of thiol-containing compounds often involves reagents with active halogens. nih.gov

Water: Hydrolysis of this compound with water will readily produce the parent isoquinoline-1-carboxylic acid. nih.gov This reaction is often an undesirable side reaction when performing other nucleophilic substitutions, necessitating the use of anhydrous solvents.

Carboxylates: Reaction with a carboxylate salt, such as sodium acetate, would yield a mixed anhydride. These anhydrides are also reactive acylating agents. masterorganicchemistry.com

Reduction Reactions of the Carbonyl Chloride Group

The carbonyl chloride group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. This is distinct from the reduction of the isoquinoline (B145761) ring itself, which typically occurs under different conditions like catalytic hydrogenation. iust.ac.irshahucollegelatur.org.in

The reduction of an acyl chloride to a primary alcohol is readily accomplished using a strong hydride-donating reagent like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iqlibretexts.org The mechanism involves two additions of a hydride ion. The first hydride addition results in a nucleophilic acyl substitution, displacing the chloride ion to form an intermediate aldehyde. uomustansiriyah.edu.iq This aldehyde is more reactive than the starting acyl chloride and is immediately reduced further in a second hydride addition (a nucleophilic addition reaction) to yield the primary alcohol after an acidic workup. libretexts.org

Stopping the reduction at the aldehyde stage is more challenging but can be achieved using a less reactive, sterically hindered reducing agent. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) are specifically designed for this purpose. Their bulkiness and attenuated reactivity allow for the initial reduction to the aldehyde, which is then less susceptible to further attack by the bulky reagent, allowing it to be isolated. masterorganicchemistry.com

| Reagent | Product | Reaction Type |

| Lithium aluminum hydride (LiAlH₄), then H₃O⁺ | Isoquinolin-1-ylmethanol | Complete Reduction |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), then H₃O⁺ | Isoquinoline-1-carbaldehyde | Partial Reduction |

This table summarizes the outcomes of reducing this compound with different agents.

Conversion to Isoquinoline-1-methanol

The conversion of this compound to isoquinoline-1-methanol is a reduction reaction that transforms the acyl chloride into a primary alcohol. This is typically achieved using a suitable reducing agent capable of reducing the acyl chloride without affecting the aromatic isoquinoline ring. While specific literature on the direct reduction of this compound is not abundant, the reduction of related isoquinoline esters provides insight into feasible methods. For instance, ethyl isoquinoline-4-carboxylate can be reduced to 4-(hydroxymethyl)isoquinoline using lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C, a process that successfully avoids reduction of the pyridine ring. thieme-connect.de Similarly, methyl isoquinoline-5-carboxylate can be reduced to the corresponding alcohol. These examples suggest that strong hydride reagents are effective for such transformations.

Table 1: Plausible Reducing Agents for the Synthesis of Isoquinoline-1-methanol

| Reducing Agent | Solvent | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0°C to room temperature |

| Sodium borohydride (B1222165) (NaBH₄) | Ethanol, Methanol | Room temperature |

This table presents potential reagents for the reduction of this compound based on standard organic chemistry principles and reductions of similar compounds.

Pathways to Isoquinoline-1-carboxaldehydes

The partial reduction of this compound to isoquinoline-1-carboxaldehyde requires milder reducing agents than those used for the synthesis of the corresponding alcohol. A common method for this type of transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄) and hydrogen gas. This method is widely used for converting acyl chlorides to aldehydes.

Another approach involves the use of specific hydride reagents at low temperatures. For example, the reduction of methyl isoquinoline-5-carboxylate to the aldehyde has been successfully achieved using diisobutylaluminum hydride (DIBAL-H) in toluene (B28343) at -78°C, which prevents over-reduction to the alcohol. thieme-connect.de This suggests that DIBAL-H would also be a suitable reagent for the partial reduction of this compound.

The Reissert reaction offers an alternative, albeit indirect, route. Isoquinoline can react with potassium cyanide and an acylating agent like benzoyl chloride to form a Reissert compound. Acidic hydrolysis of this intermediate can yield isoquinoline-1-carboxylic acid and the corresponding aldehyde. shahucollegelatur.org.in

Hydrolysis Pathways to Isoquinoline-1-carboxylic Acid

This compound readily undergoes hydrolysis in the presence of water to form isoquinoline-1-carboxylic acid. This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The isoquinoline-1-carboxylic acid can then be converted to its methyl ester in high yield by reacting it with thionyl chloride followed by methanol. thieme-connect.de

Kinetic Studies of Hydrolysis Under Varying Conditions

Influence of Solvent and pH on Hydrolytic Stability

The stability of this compound is inversely related to its rate of hydrolysis. The reaction is generally faster in more polar, protic solvents like water and alcohols, which can stabilize the transition state of the nucleophilic attack. In acidic conditions, the nitrogen atom of the isoquinoline ring may become protonated, which could further enhance the electron-withdrawing effect and increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. wikipedia.org Conversely, in aprotic or non-polar solvents, the rate of hydrolysis is significantly reduced. Studies on the alkaline hydrolysis of related isoquinolinones have shown that reactivity is controlled by factors including steric effects and torsional distortion. rsc.org

Table 2: Predicted Influence of Conditions on Hydrolysis Rate of this compound

| Condition | Influence on Hydrolysis Rate | Rationale |

| Increased Temperature | Increase | Provides higher activation energy for the reaction. |

| Polar Protic Solvents | Increase | Stabilizes the transition state and facilitates nucleophilic attack by water. |

| Aprotic/Non-polar Solvents | Decrease | Less effective at stabilizing the charged transition state. |

| Acidic pH (low) | Likely Increase | Protonation of the isoquinoline nitrogen may enhance the carbonyl's electrophilicity. |

| Basic pH (high) | Likely Increase | Hydroxide is a stronger nucleophile than water. |

Mechanistic Studies of Key Transformations

Elucidation of Electron-Withdrawing Effects on Carbonyl Electrophilicity

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the isoquinoline ring. The nitrogen atom in the ring withdraws electron density from the rest of the aromatic system through an inductive effect, making the pyridine part of the molecule electron-deficient. imperial.ac.uk This effect is transmitted to the carbonyl group at the 1-position, increasing the positive partial charge on the carbonyl carbon and thus its electrophilicity. gcwgandhinagar.com This heightened electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles. iust.ac.ir

Investigation of Transition States in Nucleophilic Attack

The reactivity of the isoquinoline ring system is significantly influenced by the electron-withdrawing effect of the nitrogen atom. This makes the heterocyclic ring, particularly the C1 and C3 positions, susceptible to nucleophilic attack. imperial.ac.uk In the case of this compound, the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon. However, the stability of the transition states involved is crucial in determining the reaction outcome.

Nucleophilic substitution at the C1 position of an isoquinoline ring is generally favored over the C3 position. imperial.ac.ukyoutube.com This preference is attributed to the greater stabilization of the negatively charged intermediate, often referred to as a Meisenheimer-type intermediate, that is formed during the reaction. imperial.ac.uk When a nucleophile attacks the C1 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom and across the fused benzene (B151609) ring, a stabilizing feature analogous to a benzylic anion. quora.com This stabilization lowers the activation energy of the transition state for attack at C1 compared to other positions.

For this compound, the nucleophilic attack occurs via a nucleophilic acyl substitution mechanism. The process begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral transition state before the chloride leaving group is expelled. The isoquinoline moiety acts as a large, electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and stabilizing the developing negative charge on the oxygen atom in the transition state.

| Nature of Carbonyl Group | The carbonyl group at C1 is a primary electrophilic center. | The reaction proceeds via a tetrahedral intermediate, a standard transition state for nucleophilic acyl substitution. |

Catalytic and Non-Catalytic Reaction Pathways

This compound engages in a variety of reactions that can be broadly categorized as either requiring a catalyst to proceed efficiently or occurring under non-catalytic conditions.

Catalytic Pathways

A prominent example of a catalytic reaction involving this compound is the Friedel-Crafts acylation. thieme-connect.de In this reaction, the acyl chloride is used to introduce the isoquinoline-1-carbonyl group onto an aromatic ring. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. The catalyst coordinates to the carbonyl oxygen, which greatly increases the electrophilicity of the carbonyl carbon and facilitates the formation of a highly reactive acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring (e.g., p-xylene), leading to the formation of a new carbon-carbon bond through electrophilic aromatic substitution. thieme-connect.de

Table 2: Example of a Catalytic Friedel-Crafts Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|

Non-Catalytic Pathways

This compound is a reactive acyl chloride and can undergo nucleophilic acyl substitution with various nucleophiles without the need for a catalyst.

Formation: The synthesis of this compound itself is a non-catalytic process. It is typically prepared from the corresponding isoquinoline-1-carboxylic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂). thieme-connect.de

Esterification: It reacts readily with alcohols, such as methanol, to form the corresponding methyl ester. This reaction proceeds through the standard nucleophilic acyl substitution mechanism where the alcohol attacks the carbonyl carbon, followed by the elimination of hydrogen chloride. thieme-connect.de

Amidation: Similarly, it reacts with primary or secondary amines to yield the corresponding amides.

Hydrolysis: Reaction with water leads to hydrolysis, reverting the acyl chloride back to the parent isoquinoline-1-carboxylic acid.

These reactions are driven by the high reactivity of the acid chloride group and the thermodynamic stability of the resulting products.

Table 3: Examples of Non-Catalytic Reactions

| Reactant(s) | Reaction Type | Product |

|---|---|---|

| 8-Methylisoquinoline-1-carboxylic acid, Thionyl chloride | Acyl Chloride Formation | 8-Methylthis compound thieme-connect.de |

| This compound, Methanol | Esterification | Methyl isoquinoline-1-carboxylate thieme-connect.de |

| This compound, Water | Hydrolysis | Isoquinoline-1-carboxylic acid |

Strategic Utility As a Chemical Building Block in Organic Synthesis

Construction of Substituted Isoquinoline (B145761) Scaffolds

The isoquinoline motif is a prevalent structural feature in numerous biologically active compounds and natural products. The ability to introduce substituents at specific positions of the isoquinoline ring is therefore of paramount importance in medicinal chemistry and drug discovery. Isoquinoline-1-carbonyl chloride provides a direct and efficient entry point for the regioselective functionalization at the C-1 position and serves as a precursor for the elaboration into more complex fused heterocyclic systems.

Regioselective Functionalization at C-1

The C-1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack, a characteristic that is expertly exploited when utilizing this compound. The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with a wide range of nucleophiles, leading to the formation of a diverse array of C-1 substituted isoquinolines. This regioselectivity is a key advantage, as it allows for the precise installation of various functional groups at a single, defined position.

Common transformations include the synthesis of amides and esters. The reaction with primary and secondary amines, for instance, proceeds smoothly to afford the corresponding isoquinoline-1-carboxamides. Similarly, esterification with alcohols yields isoquinoline-1-carboxylates. These reactions are typically high-yielding and proceed under mild conditions, making them amenable to a broad range of substrates with diverse functional groups.

Furthermore, the acyl chloride can participate in Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds. This allows for the direct formation of a carbon-carbon bond at the C-1 position, leading to the synthesis of 1-aroylisoquinolines. These ketones can then serve as versatile intermediates for further synthetic manipulations.

Table 1: Examples of Regioselective Functionalization at C-1 using this compound

| Nucleophile | Product | Reaction Type |

| Primary/Secondary Amine | Isoquinoline-1-carboxamide (B73039) | Amidation |

| Alcohol | Isoquinoline-1-carboxylate | Esterification |

| Electron-rich Aromatic | 1-Aroylisoquinoline | Friedel-Crafts Acylation |

| Grignard Reagent | 1-Acylisoquinoline | Acylation |

Expansion to Fused Heterocyclic Systems

The functional group introduced at the C-1 position via this compound can serve as a handle for subsequent cyclization reactions, leading to the construction of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in complex alkaloids and other biologically active molecules.

For instance, an isoquinoline-1-carboxamide bearing a suitable functional group on the amide nitrogen or on the isoquinoline ring itself can undergo intramolecular cyclization to form novel heterocyclic frameworks. These reactions can be promoted by various reagents and conditions, offering a versatile strategy for the synthesis of diverse fused systems. One such approach involves the synthesis of pyrrolo[2,1-a]isoquinolines through a domino reaction of 1-aroyl-3,4-dihydroisoquinolines, which can be derived from the corresponding acyl chloride, with various activated alkenes and nitriles. rsc.org

Synthesis of Complex Organic Molecules

The utility of this compound extends beyond the simple functionalization of the isoquinoline core. It serves as a key reagent for the introduction of the isoquinoline-1-carbonyl moiety into larger, more complex molecular architectures and can be a trigger for elegant cascade and domino reactions.

Introduction of the Isoquinoline-1-carbonyl Moiety into Molecular Architectures

The isoquinoline-1-carbonyl unit is a recognized pharmacophore in various biologically active compounds. Its incorporation into a larger molecule can significantly influence the pharmacological properties of the resulting compound. This compound provides a direct and efficient means of installing this important structural motif.

The synthesis of various isoquinoline alkaloids and their analogues often involves the introduction of a substituent at the C-1 position. nih.govnih.gov While direct use of this compound in the total synthesis of complex natural products is not extensively documented in readily available literature, its potential as a key intermediate is evident. The ability to form stable amide and ester linkages allows for its conjugation to other complex fragments, a common strategy in the convergent synthesis of natural products.

Cascade and Domino Reactions Initiated by Acyl Chloride Reactivity

The high reactivity of the acyl chloride group in this compound can be harnessed to initiate cascade or domino reactions. These one-pot transformations, where multiple chemical bonds are formed in a sequential manner without the isolation of intermediates, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.gov

A potential cascade sequence could be initiated by the acylation of a suitably functionalized nucleophile. The newly formed isoquinoline-1-carbonyl derivative could then undergo a series of intramolecular reactions, such as cyclizations or rearrangements, to rapidly build molecular complexity. For example, a visible-light-promoted acyl radical cascade reaction has been described for accessing acylated isoquinoline-1,3(2H,4H)-dione derivatives, showcasing the potential for acyl-group-initiated cascades. rsc.org While not directly starting from the acyl chloride, this illustrates the principle of using an acyl group to trigger complex transformations within an isoquinoline framework. The development of such cascade reactions starting directly from this compound represents a promising area for future research.

Role in Modular Synthetic Approaches

Modular synthesis, a strategy that involves the assembly of complex molecules from pre-functionalized building blocks, has become a cornerstone of modern organic chemistry. This compound is an ideal candidate for such approaches due to its well-defined reactivity and the ease with which it can be coupled to other molecular fragments. Current time information in Bangalore, IN.acs.orgnih.gov

The concept of "click chemistry," which emphasizes the use of highly reliable and specific reactions for the rapid synthesis of new compounds, aligns well with the utility of this compound. The formation of amides and esters from the acyl chloride can be considered a "click-like" reaction in its efficiency and broad applicability. This allows for the straightforward connection of the isoquinoline-1-carbonyl unit to other modules bearing complementary functional groups, such as amines or alcohols. This modular approach facilitates the rapid generation of libraries of diverse isoquinoline-containing compounds for biological screening and drug discovery.

Sequential Reaction Protocols Involving this compound

The high reactivity of the acyl chloride functional group in this compound makes it an ideal substrate for a variety of sequential reaction protocols. These multi-step sequences leverage the compound's ability to readily react with nucleophiles, forming stable intermediates that can be further transformed.

A prominent example of a sequential protocol is the synthesis of isoquinoline-1-carboxamides. youtube.comlibretexts.orgcommonorganicchemistry.comchemguide.co.uk This process typically begins with the reaction of this compound with a primary or secondary amine. youtube.comcommonorganicchemistry.comchemguide.co.uk The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of a stable amide bond. youtube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com The resulting isoquinoline-1-carboxamides are themselves valuable compounds, with some derivatives exhibiting biological activity.

Another significant sequential reaction involving this compound is the Friedel-Crafts acylation. thieme-connect.de This reaction typically starts with the synthesis of the this compound itself, by treating isoquinoline-1-carboxylic acid with a chlorinating agent like thionyl chloride. thieme-connect.de The resulting acyl chloride is then reacted with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. thieme-connect.de This electrophilic aromatic substitution reaction attaches the isoquinoline-1-carbonyl group to the aromatic ring, forming a new carbon-carbon bond and yielding a ketone. thieme-connect.de This two-step sequence provides a powerful method for the synthesis of complex aryl ketones containing the isoquinoline scaffold.

One-Pot Transformations for Enhanced Synthetic Efficiency

The development of one-pot transformations, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is a key goal in modern organic synthesis for improving efficiency and sustainability. While specific, well-documented one-pot reactions starting directly from this compound are not extensively reported in the literature, its high reactivity makes it a prime candidate for inclusion in such protocols.

The general principles of one-pot synthesis often involve the in-situ generation of a reactive intermediate that is immediately consumed in a subsequent reaction. Given that this compound can be readily prepared from isoquinoline-1-carboxylic acid, a hypothetical one-pot process could involve the initial formation of the acyl chloride, followed by the in-situ addition of a nucleophile to generate an amide or ester. This intermediate could then undergo a further intramolecular or intermolecular transformation, such as a cyclization or a cross-coupling reaction, all within the same reaction flask.

The literature contains numerous examples of one-pot syntheses for various isoquinoline derivatives, which underscores the feasibility of designing such efficient processes for compounds related to this compound. rsc.orgorganic-chemistry.orgrsc.org For instance, tandem and cascade reactions are frequently employed to construct the core isoquinoline ring system and its derivatives. researchgate.netnih.govrsc.orgrsc.orgnih.gov These strategies often involve a sequence of reactions such as Michael additions, eliminations, and cyclizations occurring in a single pot. rsc.org The successful application of these methodologies to the broader isoquinoline family suggests a strong potential for the future development of one-pot protocols that incorporate the versatile reactivity of this compound.

Advanced Spectroscopic Characterization in Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy stands as a cornerstone technique for elucidating the structural intricacies of isoquinoline-1-carbonyl chloride and its reaction products. It provides invaluable information on the electronic environment of individual protons and carbons, enabling a deep understanding of reaction mechanisms.

Observation of Reaction Intermediates

The power of NMR spectroscopy extends to the direct observation of transient intermediates formed during reactions involving this compound. For instance, in certain reactions, the formation of aza-allyl chloride intermediates can be monitored over time using ¹H NMR. uchicago.edu Kinetic studies, where the concentrations of the starting material, intermediate, and product are quantified by integrating their respective NMR signals, allow for the determination of reaction rates. uchicago.edu This approach provides crucial data for understanding the reaction mechanism, such as whether the reaction proceeds through a stepwise or concerted pathway.

Confirmation of Regioselectivity in Derivatives

When this compound undergoes reactions to form substituted derivatives, NMR spectroscopy is essential for confirming the regioselectivity of the transformation. For example, in the synthesis of substituted quinolines, distinguishing between different ethoxylation products at the C2 and C4 positions can be challenging. However, advanced NMR techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) provide a definitive method for this distinction. nih.gov The correlation between the protons and the nitrogen atom in the quinoline (B57606) ring system allows for unambiguous assignment of the substituent's position. nih.gov This level of detail is critical for ensuring the desired isomer is obtained, which is paramount in fields like medicinal chemistry where biological activity is often highly dependent on the precise arrangement of functional groups.

Rotameric Equilibria and Solvent Effects on Spectroscopic Signatures

The conformation of molecules in solution, including the potential for rotameric equilibria, can significantly influence their NMR spectra. In derivatives of isoquinoline (B145761), such as 1-benzamidoisoquinolines, the presence of different rotamers can lead to the observation of distinct sets of signals in the NMR spectrum. mdpi.com The equilibrium between these rotamers can be influenced by factors such as the electronic nature of substituents and the solvent used. mdpi.com For example, the use of a polar solvent like DMSO can favor the formation of intermolecular hydrogen bonds, altering the conformational preference of the molecule. mdpi.com These solvent effects can cause notable changes in the chemical shifts of protons, particularly those involved in or near the site of interaction. uncw.edu Careful analysis of these spectroscopic changes provides insight into the dynamic behavior of these molecules in solution.

Infrared (IR) Spectroscopy for Monitoring Carbonyl Functional Group Transformations

Infrared (IR) spectroscopy is a powerful and rapid tool for monitoring reactions that involve the carbonyl functional group of this compound. The C=O stretching vibration gives rise to a strong and characteristic absorption band in the IR spectrum. spectroscopyonline.comresearchgate.netyoutube.com The position of this band is sensitive to the electronic environment of the carbonyl group.

For an acyl chloride like this compound, the C=O stretch is typically observed at a relatively high frequency. During a reaction where the acyl chloride is converted to another carbonyl-containing functional group, such as an ester or an amide, the position of this C=O stretching band will shift to a lower frequency. youtube.com For example, the C=O stretch in an ester derivative generally appears around 1740 cm⁻¹, while in an amide, it is found in the higher 1600s cm⁻¹ region. youtube.com By monitoring the disappearance of the acyl chloride's C=O band and the appearance of the new carbonyl band of the product, the progress of the reaction can be effectively tracked. The sharpness and intensity of the carbonyl peak make it an excellent diagnostic tool for confirming the transformation of the functional group. spectroscopyonline.comresearchgate.net

Mass Spectrometry (MS) in Reaction Pathway Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and its derivatives, as well as for elucidating reaction pathways through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. rsc.orgmdpi.com

In the context of reaction pathway elucidation, tandem mass spectrometry (MS/MS) is particularly valuable. By isolating a specific ion and subjecting it to further fragmentation, detailed structural information can be obtained. For instance, in the study of substituted isoquinolines, collision-induced dissociation (CID) experiments can reveal characteristic fragmentation pathways. nih.gov The fragmentation patterns, such as the loss of specific neutral molecules, can provide evidence for the connectivity of atoms within the molecule and help to identify unknown products or intermediates in a reaction mixture. nih.govresearchgate.net The systematic investigation of these fragmentation behaviors can lead to the development of a deeper understanding of the underlying reaction mechanisms. researchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical properties. For isoquinoline-1-carbonyl chloride, electronic structure analysis reveals the distribution of charge and the nature of its frontier molecular orbitals, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgnumberanalytics.com

For this compound, the HOMO is expected to be a π-orbital distributed across the aromatic isoquinoline (B145761) ring system. The energy of this orbital indicates the molecule's ability to participate in reactions as a nucleophile, for instance, in electrophilic aromatic substitution on the benzene (B151609) portion of the ring.

Conversely, the LUMO is anticipated to be localized primarily on the carbonyl chloride functional group. The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, resulting in a low-energy π* (C=O) and an even lower-energy σ* (C-Cl) orbital. This makes the carbonyl carbon highly electrophilic and the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability; a smaller gap generally correlates with higher reactivity. numberanalytics.com

While specific DFT-calculated values for this compound are not widely published, the following table provides representative values based on calculations for analogous heterocyclic carbonyl compounds.

| Orbital | Typical Energy Range (eV) | Primary Localization | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -7.0 to -6.5 | π-system of the isoquinoline ring | Nucleophilic character of the aromatic ring (e.g., in electrophilic substitution) |

| LUMO | -1.5 to -0.5 | Carbonyl carbon and C-Cl bond (πC=O / σC-Cl) | High electrophilicity of the carbonyl carbon (site for nucleophilic acyl substitution) |

| HOMO-LUMO Gap | 5.0 to 6.5 | N/A | Indicates high kinetic stability of the ground state but significant reactivity due to the highly electrophilic center |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactivity. libretexts.org Colors on an MEP map indicate different regions of electrostatic potential: red signifies areas of high electron density (negative potential), which are attractive to electrophiles, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. youtube.com

For this compound, an MEP map would be expected to show the following features:

High Negative Potential (Red): The most intense red region would be located on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the isoquinoline ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen. researchgate.net These sites are the most likely points of interaction with protons or Lewis acids.

High Positive Potential (Blue): The most intense blue region would be centered on the carbonyl carbon. This significant positive potential is a direct consequence of the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, marking it as the principal electrophilic site of the molecule. The hydrogen atoms on the aromatic ring would also show moderately positive potential.

Reactivity of the Isoquinoline Ring: Computational studies on the parent isoquinoline molecule show that for electrophilic substitution, the most reactive positions are C5 and C8. researchgate.net This is due to a more favorable distribution of positive charge in the transition state. The electron-withdrawing carbonyl chloride group at C1 would further deactivate the heterocyclic ring towards electrophilic attack but would direct nucleophilic attack squarely at the carbonyl carbon.

Conformational Analysis of this compound and its Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom involves rotation around the C1-C(O) single bond.

This rotation is not entirely free due to steric hindrance. Two primary planar conformers are expected to be the most stable:

Syn-Conformer: The C=O bond is oriented towards the ring nitrogen (N2). This conformation may experience steric repulsion between the carbonyl oxygen and the nitrogen's lone pair or peri-hydrogen at C8.

Anti-Conformer: The C=O bond is oriented away from the ring nitrogen. This conformation may experience steric clash between the chlorine atom and the hydrogen at C8.

The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Computational methods, such as Density Functional Theory (DFT), can calculate the potential energy surface for this rotation, identifying the minimum energy conformers and the energy barriers separating them. For many acyl derivatives of heterocycles, the planarity of the system is favored to maximize conjugation, but steric repulsion can force the carbonyl group out of the plane of the aromatic ring.

| Conformer | Description | Key Steric Interaction | Expected Relative Stability |

|---|---|---|---|

| Syn | C=O bond pointing towards N2 | Repulsion between carbonyl oxygen and N2 lone pair/C8-H | Potentially less stable due to steric/electrostatic repulsion |

| Anti | C=O bond pointing away from N2 | Repulsion between chlorine atom and C8-H | Likely the more stable conformer, minimizing repulsion with the bulky chlorine atom |

Computational Elucidation of Reaction Mechanisms

This compound is a reactive acylating agent, and its primary reactions involve nucleophilic acyl substitution. Computational chemistry offers a window into the precise pathways of these reactions, allowing for the characterization of transient species like transition states and intermediates.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. ucsb.edu Locating this first-order saddle point on the potential energy surface is a critical task in computational chemistry. For the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine), the mechanism typically involves a two-step process:

Formation of a tetrahedral intermediate through the nucleophilic attack on the carbonyl carbon.

Collapse of the intermediate, expelling the chloride ion as a leaving group.

Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or potential energy scans can be used to find the geometry of the transition state. github.io For the first step, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a C=O bond that is elongated and pyramidalizing. Frequency calculations are then performed to verify that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy (ΔG‡), a key determinant of the reaction rate.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a comprehensive thermodynamic and kinetic picture of the transformation. For the aminolysis of this compound to form an isoquinoline-1-carboxamide (B73039), the profile would map the energy changes as the reaction progresses.

The profile would show two transition states corresponding to the formation and breakdown of the tetrahedral intermediate. The relative heights of these barriers would determine the rate-determining step of the reaction. Given that chloride is an excellent leaving group, the first step (formation of the tetrahedral intermediate) is often the rate-determining step in nucleophilic acyl substitutions of acyl chlorides.

| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Amine | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +10 to +15 |

| Tetrahedral Intermediate | C(O-)(Cl)(NHR)-Isoquinoline | +5 to +8 |

| Transition State 2 (TS2) | Collapse of the intermediate, expulsion of Cl- | +7 to +12 |

| Products | Isoquinoline-1-carboxamide + HCl | -15 to -25 (exergonic) |

Note: Values are illustrative and represent a typical profile for such a reaction.

Intermolecular Interactions with Solvents and Catalysts

Solvent-Solute Interactions Affecting Reactivity

No specific theoretical studies detailing the intermolecular interactions between this compound and various solvents were identified. Such studies would typically involve computational methods like Density Functional Theory (DFT) or molecular dynamics (MD) simulations to elucidate how different solvent environments influence the reactivity of the carbonyl chloride group. Key parameters of interest in such a study would include:

Solvation Free Energy: The energy change associated with solvating the molecule, indicating the stability of the solute in a particular solvent.

Radial Distribution Functions: To describe the arrangement of solvent molecules around the solute, identifying specific interaction sites.

Hydrogen Bonding Analysis: To determine the presence and strength of hydrogen bonds between the isoquinoline nitrogen or carbonyl oxygen and protic solvents.

Without dedicated research, a quantitative analysis of how solvent polarity, proticity, and other properties affect the reaction kinetics and thermodynamics of this compound remains speculative.

Surface Adsorption Mechanisms of Isoquinoline Derivatives

Quantum Chemical Descriptors for Adsorption Prediction

There is no available research that calculates or discusses the quantum chemical descriptors specifically for this compound in the context of surface adsorption. These descriptors, derived from the electronic structure of the molecule, are essential for predicting its adsorption behavior on various surfaces. Important descriptors would include:

| Quantum Chemical Descriptor | Significance in Adsorption |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the tendency of the molecule to donate electrons to the surface. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Reflects the ability of the molecule to accept electrons from the surface. |

| ΔE (HOMO-LUMO Energy Gap) | Relates to the chemical reactivity and stability of the molecule upon adsorption. |

| Dipole Moment (μ) | Influences the electrostatic interactions between the molecule and the surface. |

| Mulliken Charges | Provide information on the distribution of charge within the molecule, identifying potential sites for interaction with the surface. |

Without these calculated values for this compound, a theoretical prediction of its adsorption characteristics is not possible.

Modeling of Adsorption Sites and Orientations on Model Surfaces

No computational models detailing the adsorption sites and orientations of this compound on any model surfaces were found in the reviewed literature. Such modeling studies, typically using DFT with periodic boundary conditions, are fundamental to understanding the initial stages of surface-based processes. These studies would aim to determine:

Preferred Adsorption Sites: Identifying whether the molecule adsorbs on top, bridge, or hollow sites of a given surface lattice.

Adsorption Geometry: Determining the orientation of the molecule relative to the surface (e.g., planar or tilted).

Adsorption Energy: Calculating the strength of the interaction between the molecule and the surface.

Future Perspectives in Isoquinoline 1 Carbonyl Chloride Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isoquinoline-1-carbonyl chloride typically involves the conversion of the corresponding isoquinoline-1-carboxylic acid using chlorinating agents like thionyl chloride or oxalyl chloride. While effective, these methods often rely on hazardous reagents and can generate significant waste. The future of its synthesis lies in developing methodologies that are not only novel but also adhere to the principles of green chemistry.

Future research will likely focus on two main areas: the sustainable synthesis of the isoquinoline (B145761) core and the development of greener methods for the final conversion to the acyl chloride.

Sustainable Isoquinoline Core Synthesis: Classic named reactions like the Bischler-Napieralski and Pictet-Spengler have been staples for creating the isoquinoline skeleton. acs.org However, modern synthetic chemistry is moving towards transition-metal-catalyzed C-H activation and annulation reactions. These methods can construct the isoquinoline ring system from simpler, more readily available starting materials with higher atom economy. The use of earth-abundant metal catalysts (e.g., iron, copper) is a particularly promising avenue for making these processes more sustainable. nih.gov

Greener Acyl Chloride Formation: Direct, catalytic conversion of carboxylic acids to acyl chlorides without the need for stoichiometric, corrosive reagents is a major goal. Research into novel activating agents or catalytic cycles that regenerate the activating species in situ could drastically reduce the environmental impact of this transformation. Furthermore, developing routes that bypass the carboxylic acid intermediate altogether, for instance, through direct carbonylation of 1-haloisoquinolines under sustainable conditions, presents an exciting frontier.

| Feature | Traditional Synthesis (e.g., Bischler-Napieralski + Thionyl Chloride) | Future Sustainable Synthesis (e.g., C-H Activation + Catalytic Chlorination) |

| Starting Materials | Multi-step from β-phenylethylamines | Simpler aromatics and coupling partners |

| Key Reagents | Strong dehydrating acids (PCl₅, POCl₃), Thionyl Chloride | Transition-metal catalysts, novel activating agents |

| Atom Economy | Moderate to Low | High |

| Sustainability | Generates significant stoichiometric waste | Minimizes waste, potential for catalyst recycling |

| Reaction Conditions | Often harsh, high temperatures | Milder conditions, greater functional group tolerance |

Exploration of Unconventional Reactivity Patterns

The classical reactivity of this compound is dominated by its function as an acylating agent, readily reacting with nucleophiles. Future exploration will delve into its less obvious, or "unconventional," reactivity to unlock new synthetic pathways.

The focus will shift towards harnessing the interplay between the acyl chloride moiety and the heterocyclic ring system in novel catalytic cycles. For example:

Photoredox and Radical Chemistry: The acyl chloride group could be a precursor to acyl radicals under photoredox conditions. These highly reactive species could participate in novel cyclization, cross-coupling, or addition reactions that are inaccessible through traditional ionic pathways.

Decarbonylative Coupling: Transition-metal catalysts could be employed to induce the extrusion of carbon monoxide from the acyl chloride, generating a reactive 1-isoquinolyl-metal species in situ. This could then be used in a variety of cross-coupling reactions, effectively using the carbonyl group as a traceless activating group for the C1 position of the isoquinoline ring. This approach turns a simple acylation precursor into a versatile building block for creating complex carbon-carbon and carbon-heteroatom bonds.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of synthetic procedures from the lab bench to industrial production is a significant challenge, particularly when dealing with reactive intermediates like this compound. Flow chemistry, where reactions are run in continuous streams through small reactors, offers a powerful solution.

The integration of the synthesis of this compound into automated flow systems is a key area for future development. syrris.compolimi.it This approach offers numerous advantages over traditional batch processing:

Enhanced Safety: Flow reactors handle only small amounts of the reactive material at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents. polimi.it

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields, greater purity, and improved reproducibility. soci.org

Scalability: Scaling up production in a flow system is a matter of running the reactor for a longer duration or "numbering up" by running multiple reactors in parallel, bypassing the complex and often problematic re-optimization required for large-scale batch reactors. acs.orgresearchgate.net

Telescoped Synthesis: Automation allows for the "telescoping" of multiple reaction steps. One can envision a fully automated process where starting materials are fed into the system, and this compound is generated and then immediately consumed in a subsequent reaction in the flow stream, avoiding the isolation of the sensitive intermediate. researchgate.net

This integration of flow and automation will not only make the synthesis of this compound more efficient and safer but will also accelerate the discovery and production of its derivatives for various applications. syrris.com

Advanced Catalyst Design for Selective Transformations

The true potential of this compound as a synthetic intermediate is realized through the selective transformations it can undergo. The future in this domain lies in the rational design of advanced catalysts that can control the outcome of reactions with exceptional precision.

Research will focus on creating catalysts that can achieve high levels of chemo-, regio-, and enantioselectivity.

Palladium-Catalyzed Reactions: While palladium catalysis is already used for reactions like aminocarbonylation to form isoquinoline-1-carboxamides, future work will involve designing new ligands that broaden the substrate scope or enable the use of previously unreactive nucleophiles under milder conditions. mdpi.com

Rhodium and Other Precious Metals: Recent breakthroughs in rhodium(III)-catalyzed C-H activation open up new possibilities. For instance, designing chiral rhodium catalysts could enable atroposelective reactions on derivatives of this compound, creating axially chiral molecules that are of high value in medicinal chemistry and materials science. acs.org

Enantioselective Nucleophilic Acyl Substitution: A major challenge is the development of catalysts that can facilitate the enantioselective addition of nucleophiles to the carbonyl carbon. This would provide direct access to chiral alcohols, ketones, and other valuable structures from the achiral acyl chloride, a highly sought-after transformation in asymmetric synthesis.

| Catalyst System | Transformation Type | Potential Future Development |

| Palladium/Ligand Complexes | Aminocarbonylation, Cross-Coupling | Ligand design for broader substrate scope and lower catalyst loading. |

| Rhodium(III)/Chiral Cp Ligands | C-H Activation, Atroposelective Coupling | Application to this compound derivatives for asymmetric synthesis. acs.org |

| Chiral Lewis Acids/Bases | Enantioselective Nucleophilic Acyl Substitution | Development of organocatalysts or metal complexes for asymmetric addition to the carbonyl group. |

| Earth-Abundant Metal Catalysts | Various (e.g., C-H Functionalization) | Replacing precious metals with iron, copper, or nickel for more sustainable catalytic transformations. nih.gov |

Q & A

Q. What are the recommended synthetic routes for Isoquinoline-1-carbonyl chloride, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of isoquinoline-1-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key considerations include:

- Reagent Selection : Thionyl chloride is preferred for its high reactivity, but oxalyl chloride may offer better control over side reactions in sensitive substrates.

- Solvent Choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to avoid hydrolysis.

- Temperature Control : Reactions are typically conducted at 0–25°C under inert gas (N₂/Ar) to minimize decomposition.

- Workup : Excess reagent is removed under reduced pressure, and the product is purified via distillation or recrystallization .

Table 1 : Comparison of Chlorinating Agents

| Reagent | Reaction Time | Yield (%) | Purity Considerations |

|---|---|---|---|

| Thionyl chloride | 2–4 hours | 70–85 | May require rigorous drying |

| Oxalyl chloride | 4–6 hours | 60–75 | Less residual acidity |

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic isoquinoline backbone and carbonyl chloride moiety.

- IR Spectroscopy : A strong C=O stretch near 1770–1800 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : To confirm purity and stoichiometry.

- X-ray Crystallography : For definitive structural elucidation (if crystals are obtainable).

Note: Cross-validate results with literature data for analogous compounds (e.g., 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic acyl substitution?

Contradictions often arise from solvent effects, moisture sensitivity, or competing side reactions. Methodological strategies include:

- Control Experiments : Compare reactivity in anhydrous vs. humid conditions.

- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., Gibbs free energy barriers for competing mechanisms).

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates.

- Literature Meta-Analysis : Systematically compare data from peer-reviewed studies, prioritizing experiments with rigorous moisture control (e.g., Schlenk techniques) .

Q. What strategies are recommended for designing DFT studies to predict the reactivity of this compound?

- Input Preparation : Use SMILES/InChI codes (e.g.,

ClC(=O)c1c2ccccc2nc1) to generate 3D structures in software like Gaussian or ORCA. - Basis Sets : Opt for hybrid functionals (B3LYP) with a 6-31G(d,p) basis set for balanced accuracy and computational cost.

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM for dichloromethane).

- Validation : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Table 2 : Key DFT Parameters for Reactivity Prediction

| Parameter | Recommended Setting | Purpose |

|---|---|---|

| Functional | B3LYP | Electron exchange-correlation |

| Basis Set | 6-31G(d,p) | Atomic orbital basis |

| Solvent Model | PCM (DCM) | Dielectric effects |

| Convergence Criteria | Tight | Energy minimization |

Q. How should air- and moisture-sensitive reactions involving this compound be managed experimentally?

- Apparatus : Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.

- Reagent Handling : Pre-dry solvents (e.g., molecular sieves for DCM) and substrates (azeotropic distillation).

- Reaction Monitoring : Employ in situ techniques like Raman spectroscopy to avoid exposure.

- Quenching : Use cold, dry bases (e.g., NEt₃) to neutralize residual chloride.

Best Practice: Document all procedural details meticulously to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. What ethical and safety protocols are critical when working with this compound?

- Safety Data : Review SDS for toxicity (e.g., lachrymatory effects, respiratory hazards).

- Waste Disposal : Neutralize waste with aqueous NaOH before disposal.

- Ethical Compliance : Avoid bodily exposure; adhere to institutional review board (IRB) guidelines for chemical handling.

- Documentation : Maintain lab notebooks with hazard assessments and mitigation steps .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent yields or unexpected byproducts):

Reproduce Experiments : Verify conditions (temperature, purity of starting materials).

Cross-Validate Techniques : Use orthogonal methods (e.g., NMR and LC-MS) to confirm product identity.

Contextualize Literature : Prioritize studies with detailed supplementary data (e.g., spectra, crystallography) over brief communications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.